molecular formula C13H13NO2S B2859019 methyl 2-[(2-methyl-4-quinolyl)thio]acetate CAS No. 247060-67-9

methyl 2-[(2-methyl-4-quinolyl)thio]acetate

Cat. No.: B2859019
CAS No.: 247060-67-9
M. Wt: 247.31
InChI Key: QNJWFNICGDNCCT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methyl-4-quinolyl)thio]acetate is an organic compound with the molecular formula C13H13NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-methyl-4-quinolyl)thio]acetate typically involves the reaction of 2-methyl-4-quinoline thiol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methyl-4-quinolyl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amides, esters

Scientific Research Applications

Methyl 2-([2-(trifluoromethyl)-4-quinolyl]thio)acetate is a chemical compound with diverse applications in scientific research, including pharmaceutical development, agricultural chemicals, material science, and biochemical research . It has the molecular formula C13H13NO2S . The compound is also used in the development of anti-cancer and anti-inflammatory drugs .

Pharmaceutical Development
Methyl 2-([2-(trifluoromethyl)-4-quinolyl]thio)acetate is a key intermediate in synthesizing pharmaceuticals, particularly drugs targeting specific diseases, because of its unique chemical structure . One specific application is in creating quinoline biological thiol fluorescent probes, which are valuable for detecting thiols in biological systems. These probes have advantages such as good selectivity, high sensitivity, and speed .

Agricultural Chemicals
This compound is used in formulating agrochemicals like pesticides and herbicides, providing enhanced efficacy against pests and aiming to minimize environmental impact .

Material Science
The potential of Methyl 2-([2-(trifluoromethyl)-4-quinolyl]thio)acetate is explored for creating advanced materials, including polymers and coatings, that require specific chemical properties for durability and performance .

Mechanism of Action

The mechanism of action of methyl 2-[(2-methyl-4-quinolyl)thio]acetate is primarily attributed to its quinoline core. Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by inhibiting enzyme activity or binding to specific receptors, thereby modulating cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a quinoline core and a thioester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 2-[(2-methyl-4-quinolyl)thio]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, derivatives with quinoline structures have been reported to exhibit significant AChE inhibition, suggesting that this compound may share this property .
  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit antibacterial and antifungal activities, potentially making them useful in treating infections .
  • Antitumor Properties : Some studies have highlighted the antitumor effects of quinoline-based compounds, which may also apply to this compound. The ability of these compounds to induce apoptosis in cancer cells has been documented, providing a pathway for therapeutic applications in oncology .

In Vitro Studies

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

  • AChE Inhibition : In vitro assays demonstrated that related compounds exhibit varying degrees of AChE inhibition, with IC50 values indicating moderate potency. For example, certain quinoline derivatives showed IC50 values ranging from 0.25 μM to 13.51 μM against human AChE .
CompoundIC50 (μM)Target Enzyme
This compoundTBDAChE
Ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate0.25AChE
Other Quinoline DerivativesVariesAChE

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of quinoline derivatives against amyloid-beta-induced neurotoxicity, highlighting their potential use in Alzheimer's disease therapy . this compound may exhibit similar protective effects due to its structural similarities.
  • Anticancer Potential : Another investigation into quinoline derivatives revealed their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, supporting the hypothesis that this compound could be developed as an anticancer agent .

Properties

IUPAC Name

methyl 2-(2-methylquinolin-4-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-9-7-12(17-8-13(15)16-2)10-5-3-4-6-11(10)14-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJWFNICGDNCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-methylquinoline-4-thiol 5a (1.00 g, 5.71 mmol, 1.00 eq.) was dissolved in dimethylformamide (10 mL) at room temperature. Potassium carbonate (0.87 g, 6.28 mmol, 1.10 eq.) was added and the mixture was stirred for 15 minutes. Methyl bromoacetate (921 mg, 6.02 mmol, 1.05 eq.) was added dropwise to the solution, and the reaction was stirred at room temperature for 2.5 hours. Water (20 mL) was added to the reaction mixture, and the aqueous layer was extracted with ethyl acetate (30 mL). The aqueous layer was further extracted with ethyl acetate (3×50 mL), and the combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting residue was dried on high vacuum to yield 5b as a brown solid (1.25 g, 88%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
921 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Yield
88%

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